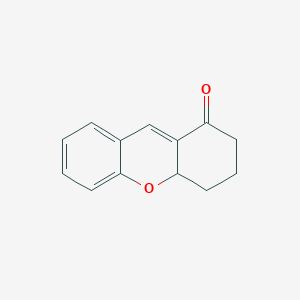
1H-Xanthen-1-one, 2,3,4,4a-tetrahydro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Xanthen-1-one, 2,3,4,4a-tetrahydro- is a heterocyclic compound that belongs to the xanthene family. It is characterized by a tricyclic structure consisting of a xanthene core with a ketone functional group at the 1-position. This compound is of significant interest due to its diverse biological and pharmacological activities, making it a valuable target in synthetic chemistry and medicinal research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1H-Xanthen-1-one, 2,3,4,4a-tetrahydro- can be synthesized through various methods. One common approach involves the copper-catalyzed one-pot synthesis from 2-halobenzylbromides and cyclic-1,3-diketones in water. This environmentally friendly method utilizes tandem C-benzylation and intramolecular O-arylation reactions to produce the desired compound in moderate to high yields .
Industrial Production Methods: Industrial production of 1H-Xanthen-1-one, 2,3,4,4a-tetrahydro- typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts such as copper oxide and oxalohydrazide, along with solvents like hexane-2,5-dione, is common in these processes .
Analyse Chemischer Reaktionen
Types of Reactions: 1H-Xanthen-1-one, 2,3,4,4a-tetrahydro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding xanthone derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the halogenated positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles like amines and thiols are often employed in substitution reactions.
Major Products: The major products formed from these reactions include various xanthone derivatives, alcohols, and substituted xanthenes .
Wissenschaftliche Forschungsanwendungen
1H-Xanthen-1-one, 2,3,4,4a-tetrahydro- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: It has potential therapeutic applications, particularly in the development of anticancer agents.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1H-Xanthen-1-one, 2,3,4,4a-tetrahydro- involves its interaction with various molecular targets and pathways. The compound can inhibit specific enzymes or receptors, leading to its biological effects. For example, its antifungal activity is attributed to its ability to disrupt fungal cell membranes and inhibit key enzymes involved in cell wall synthesis .
Vergleich Mit ähnlichen Verbindungen
1H-Xanthen-1-one, 2,3,4,4a-tetrahydro- can be compared with other similar compounds, such as:
4H-Chromenes: These compounds share a similar tricyclic structure but differ in their functional groups and biological activities.
The uniqueness of 1H-Xanthen-1-one, 2,3,4,4a-tetrahydro- lies in its specific substitution pattern and the presence of the tetrahydro modification, which imparts unique chemical reactivity and biological activity.
Eigenschaften
CAS-Nummer |
544693-22-3 |
|---|---|
Molekularformel |
C13H12O2 |
Molekulargewicht |
200.23 g/mol |
IUPAC-Name |
2,3,4,4a-tetrahydroxanthen-1-one |
InChI |
InChI=1S/C13H12O2/c14-11-5-3-7-13-10(11)8-9-4-1-2-6-12(9)15-13/h1-2,4,6,8,13H,3,5,7H2 |
InChI-Schlüssel |
JWPCLMHRUPLCHP-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2C(=CC3=CC=CC=C3O2)C(=O)C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



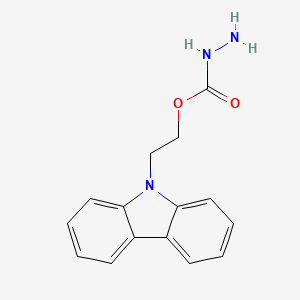
![N-{[4-(Propan-2-yl)cyclohexyl]methyl}-D-phenylalanine](/img/structure/B14233930.png)

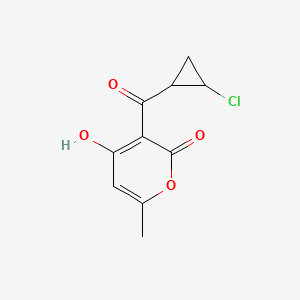
![Thieno[2,3-b]thiophene, 3,4-dimethyl-2,5-bis(4-nitrophenyl)-](/img/structure/B14233950.png)
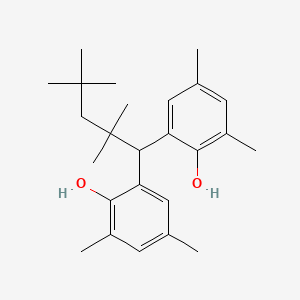
![3-[(1S)-1-(3-bromo-5-fluorophenyl)-2-fluoro-2-methylpropyl]azetidine](/img/structure/B14233955.png)
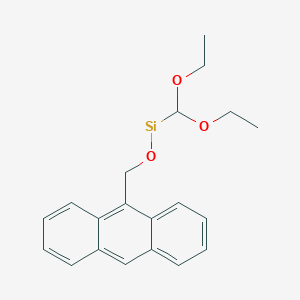

![Ethyl 3-{3-ethoxy-4-[(prop-2-yn-1-yl)oxy]phenyl}propanoate](/img/structure/B14233961.png)

![3-[4-(2H-Tetrazol-5-yl)benzamido]benzoic acid](/img/structure/B14233983.png)

